2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Overview
Description
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the IUPAC name 2-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one . It is a molecule that contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one includes a five-membered pyrrole ring fused with a six-membered 1,2,4-triazine ring . The molecule contains a chlorine atom attached to the triazine ring .Physical And Chemical Properties Analysis
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a powder with a molecular weight of 169.57 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Methodology Development
- A diversity-oriented approach to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives was developed, showcasing pot, atom, and step economy (PASE) in sequential reactions, forming at least six bonds in one pot (Xiang et al., 2013).
- A one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and related derivatives was established, providing a facile approach to synthesize these compounds (Quintela et al., 1996).
Application in Medicinal Chemistry
- The compound found application in the synthesis of novel C-nucleosides, with some derivatives showing potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
- It has been utilized as a scaffold in kinase inhibitor development, showing effectiveness in targeting various therapeutic targets (Ott & Favor, 2017).
Structural and Chemical Properties
- The compound's unique NN bond-containing heterocycle with a bridgehead nitrogen has been noted for its versatility in drug discovery, especially as a kinase inhibitor and a "privileged" template (Song et al., 2013).
- Studies on the docking and quantitative structure–activity relationship (QSAR) of derivatives of this compound as c-Met kinase inhibitors provided insights into their molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Process Optimization and Scale-up
- A newly developed synthetic methodology for producing Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory material in the production of the antiviral drug remdesivir, was detailed, emphasizing process optimization and scale-up (Roy et al., 2021).
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, have shown promising potential in drug research due to their wide range of biological activities . They have been used in the treatment of various diseases, including viral infections and cancer . Future research may focus on exploring their potential in other therapeutic areas.
properties
IUPAC Name |
2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBBSRLGVCMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.